molecular formula C10H16FNO2 B2650555 2-Amino-2-[3-(3-fluoropropyl)-1-bicyclo[1.1.1]pentanyl]acetic acid CAS No. 2287261-95-2

2-Amino-2-[3-(3-fluoropropyl)-1-bicyclo[1.1.1]pentanyl]acetic acid

Cat. No.: B2650555
CAS No.: 2287261-95-2
M. Wt: 201.241
InChI Key: XWLTXELPRJPPOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-2-[3-(3-fluoropropyl)-1-bicyclo[1.1.1]pentanyl]acetic acid is a structurally intriguing compound. It features a bicyclo[1.1.1]pentane core with a nitrogen atom at one bridgehead. The strained nature of this molecule allows it to participate in various strain-releasing reactions, often cleaving the central, strained bond to yield cyclobutanes or azetidines .


Synthesis Analysis

The synthesis of this compound involves intricate steps. One notable method is the addition of amine nucleophiles to bicyclo[1.1.0]butanes, leading to the formation of 3-amino cyclobutanes. Researchers have explored various conditions and reagents to achieve efficient synthesis .


Molecular Structure Analysis

The molecular structure of This compound comprises a bicyclo[1.1.1]pentane scaffold with a fluoropropyl substituent and an amino group. The strained ring system contributes to its unique reactivity and potential applications .

Properties

IUPAC Name

2-amino-2-[3-(3-fluoropropyl)-1-bicyclo[1.1.1]pentanyl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16FNO2/c11-3-1-2-9-4-10(5-9,6-9)7(12)8(13)14/h7H,1-6,12H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWLTXELPRJPPOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)C(C(=O)O)N)CCCF
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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